

Physiological Effects of Threonine Supplementation in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DL-Threonine	
Cat. No.:	B1666885	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of threonine supplementation in various animal models, focusing on L-Threonine as the primary supplemented form due to the prevalence of research on this isomer. Data on **DL-Threonine** is limited in recent literature; however, where available, comparisons are made. This document is intended to serve as a resource for researchers designing studies on amino acid supplementation and for professionals in drug development exploring metabolic pathways.

Data Presentation: A Comparative Analysis of Threonine Supplementation

The following tables summarize the quantitative effects of L-Threonine supplementation compared to control or basal diets in key animal models.

Table 1: Effects of L-Threonine Supplementation on Growth Performance in Broiler Chickens



Paramete r	Animal Model	Supplem entation Details	Control/B asal Diet	L- Threonin e Supplem ented Diet	Percenta ge Change	Referenc e
Body Weight Gain (g)	Ross 308 Broilers	Threonine- adequate diet via L- Thr supplemen tation vs. Threonine- deficient diet	1056	1226	+16.1%	[1]
Hubbard Broilers (Heat- Stressed)	175-200% of NRC recommen ded threonine	Reduced growth due to heat stress	No significant improveme nt in weight gain	-	[2]	
Feed Conversion Ratio (FCR)	Ross 308 Broilers	Threonine- adequate diet via L- Thr supplemen tation vs. Threonine- deficient diet	1.60	1.55	-3.1% (Improvem ent)	[1]
Broilers	110% and 120% of NRC recommen ded dietary threonine	Poorer FCR	7% and 5% improveme nt, respectivel	+7% and +5%	[3]	_



Broilers on low protein diet	1% less CP + 10% higher Thr	Control	Improved FCR	Improveme nt	[4]
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Table 2: Effects of L-Threonine Supplementation on Growth Performance in Pigs

Paramete r	Animal Model	Supplem entation Details	Control/B asal Diet	L- Threonin e Supplem ented Diet	Percenta ge Change	Referenc e
Average Daily Gain (ADG) (g/day)	Growing Pigs (68.57 Ib initial BW)	Increased dietary threonine from 0.40% to 0.50%	-	ADG improved by 17% from d 0-14	+17%	
Weaned Pigs (7.2 kg initial BW)	87% of recommen ded Thr vs. 100-137%	479	505-509	+5.4% to +6.3%		
Feed Conversion Ratio (FCR)	Growing Pigs (68.57 Ib initial BW)	Optimized between 0.50% and 0.60% dietary threonine	-	Optimized FCR	-	
Weaned Pigs (7.2 kg initial BW)	87% of recommen ded Thr vs. 100-137%	1.70	1.64-1.65	-2.9% to -3.5% (Improvem ent)		-

Table 3: Effects of L-Threonine Supplementation on Lipid Metabolism in Obese Mice



Paramete r	Animal Model	Supplem entation Details	High-Fat Diet (HFD) Control	HFD + 3% L- Threonin e in drinking water	Percenta ge Change	Referenc e
Body Weight	C57BL/6J Mice	10 weeks of supplemen tation	Increased	Significantl y decreased	Decrease	
Epididymal Fat Pad Weight	C57BL/6J Mice	10 weeks of supplemen tation	Increased	Significantl y decreased	Decrease	
Perirenal Fat Pad Weight	C57BL/6J Mice	10 weeks of supplemen tation	Increased	Significantl y decreased	Decrease	_
Serum Triacylglyc erols	C57BL/6J Mice	10 weeks of supplemen tation	Increased	Significantl y decreased	Decrease	_
Serum Total Cholesterol	C57BL/6J Mice	10 weeks of supplemen tation	Increased	Significantl y decreased	Decrease	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.

Protocol 1: Growth Performance in Broiler Chickens



- Animal Model: 144-sexed Ross 308 broiler chicks.
- Housing: Randomly allocated into 3 dietary treatment groups with 6 replicates per treatment and 8 birds per replicate.
- Dietary Treatments:
 - Group 1 (Threonine Deficient): Basal diet meeting all limiting amino acid requirements except for threonine.
 - Group 2 (Threonine Adequate High Crude Protein): Threonine adequacy achieved with a higher level of crude protein.
 - Group 3 (L-Threonine Supplemented): Threonine adequacy achieved through L-Threonine supplementation.
- Duration: 28 days.
- Data Collection: Body weight gain and feed conversion ratio were measured. Carcass characteristics and intestinal morphology were assessed at the end of the trial.

Protocol 2: Growth Performance in Growing Pigs

- Animal Model: Sixty pigs with an initial body weight of 68.57 lb.
- Housing: Two pigs were housed per pen, with six pens per treatment.
- Dietary Treatments: A basal diet formulated with corn and peanut meal to contain 1.00% dietary lysine and 0.40% dietary threonine. Synthetic threonine replaced sucrose to achieve dietary threonine levels of 0.50%, 0.60%, 0.70%, and 0.80%.
- Duration: 28 days.
- Data Collection: Pig weights and feeder weights were recorded weekly to determine average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency. Serum samples were collected on days 14 and 28 to determine serum urea nitrogen concentrations.

Protocol 3: Lipid Metabolism in Obese Mice

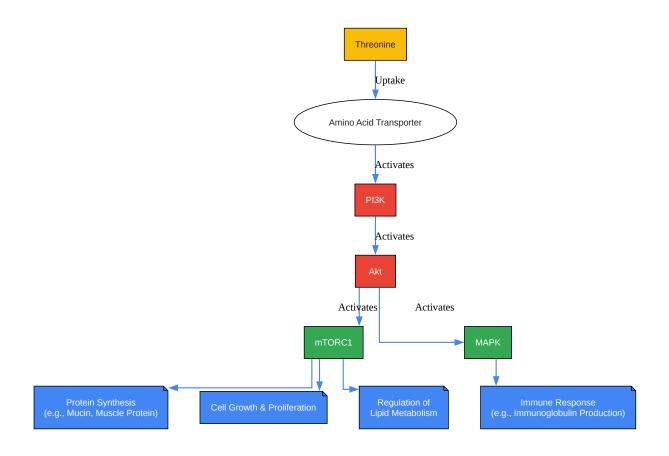


- Animal Model: Male C57BL/6J mice.
- Obesity Induction: Mice were fed a high-fat diet (HFD) for 8 weeks to induce obesity.
- Dietary Treatments: After obesity induction, mice were divided into groups and received either the HFD or HFD supplemented with 3% lysine, threonine, or methionine in their drinking water.
- Duration: 10 weeks of supplementation.
- Data Collection: Body weight, epididymal and perirenal fat pad weights, and serum concentrations of glucose, triacylglycerols, total cholesterol, and LDL-cholesterol were measured. Gene expression levels related to lipogenesis and lipolysis in adipose tissue were also analyzed.

Signaling Pathways and Experimental Workflows

Threonine supplementation has been shown to influence key metabolic signaling pathways. The diagrams below, generated using Graphviz, illustrate these relationships and a typical experimental workflow.





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Caption: Signaling pathways influenced by Threonine supplementation.





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Caption: A generalized experimental workflow for animal supplementation studies.

Discussion and Conclusion

The available evidence strongly supports the beneficial physiological effects of L-Threonine supplementation in various animal models. In livestock such as broilers and pigs, L-Threonine improves growth performance, as indicated by increased body weight gain and improved feed conversion ratios. These effects are particularly pronounced when supplementing diets that are otherwise deficient in this essential amino acid. Furthermore, threonine plays a crucial role in gut health by contributing to the synthesis of mucin, a key component of the intestinal mucus layer.

In rodent models of obesity, L-Threonine supplementation has been shown to mitigate the negative effects of a high-fat diet, leading to reduced body weight, fat deposition, and improved serum lipid profiles. These effects are mediated, in part, by the regulation of genes involved in lipid metabolism.

The metabolic effects of threonine are orchestrated through complex signaling networks, including the PI3K/Akt, mTOR, and MAPK pathways. These pathways are central regulators of protein synthesis, cell growth, and immune function, highlighting the multifaceted role of threonine beyond its basic function as a protein building block.

A significant gap in the current literature is the lack of recent, direct comparative studies on the physiological effects of **DL-Threonine** versus L-Threonine. **DL-Threonine** is a racemic mixture of D- and L-isomers. Historically, it has been suggested that the biological activity of the D-isomer is low in poultry. Without contemporary data, it is difficult to make a definitive comparison of the efficacy of **DL-Threonine**.

In conclusion, L-Threonine supplementation is a well-validated nutritional strategy to enhance growth, improve feed efficiency, and modulate lipid metabolism in animal models. Further



research is warranted to elucidate the comparative efficacy of **DL-Threonine** and to further explore the intricate signaling mechanisms underlying threonine's diverse physiological roles.

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